Satraplatin

Übersicht

Beschreibung

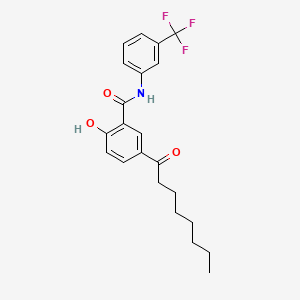

Satraplatin is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy . As an investigational drug, it has not yet received U.S. Food and Drug Administration (FDA) approval and is not available in retail pharmacies .

Synthesis Analysis

This compound has emerged as a novel oral platinum analogue with a better toxicity profile than cisplatin . It is more hydrophobic than cisplatin or oxaliplatin, which appears to demonstrate efficacy in cisplatin-resistant cell lines . Asplatin, a promising alternative to Pt(II) complexes, has been synthesized by fusing acetylsalicylic acid (aspirin) and cisplatin .

Molecular Structure Analysis

This compound is the first orally administered platinum drug under active clinical investigation . Other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously .

Chemical Reactions Analysis

The reduction of this compound with ascorbic acid has been investigated . Three protonation forms of the ascorbic acid were considered . The formalism of side reactions was applied in the kinetic model, since a low activation barrier was found for AA 2–, whose concentration is negligible at neutral pH .

Physical And Chemical Properties Analysis

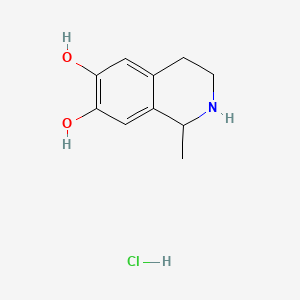

This compound has the molecular formula C10H24Cl2N2O4Pt and a molecular weight of 502.3 g/mol . It is a solid substance that is soluble in DMF (10 mg/mL) when ultrasonic and pH is adjusted to 1 with HCl .

Wissenschaftliche Forschungsanwendungen

Überwindung von Medikamentenresistenz

Satraplatin wurde in der Forschung zur Überwindung von Medikamentenresistenz eingesetzt, insbesondere im Zusammenhang mit platinbasierter Chemotherapie . Forscher haben eine Methode zur Formulierung von this compound mit D-α-Tocopheryl-Polyethylenglykolsuccinat (TPGS)-basierten Polymeren entwickelt, um this compound-beladene Nanopartikel (SatPt-NPs) zu erzeugen . Diese SatPt-NPs zeigten eine vergleichbare Wirksamkeit wie A2780 bei der Behandlung der A2780-Cisplatin-resistenten Ovarialkarzinomzelllinie (A2780DDP), was ihr erhebliches Potenzial zur Überwindung von Medikamentenresistenz aufzeigt .

Umgehung der Glutathion (GSH)-Entgiftung

This compound-beladene Nanopartikel (SatPt-NPs) können Medikamentenresistenz überwinden, indem sie der GSH-Entgiftung ausweichen . Nach Behandlung mit Buthioninsulfoximin (BSO), das in der Lage ist, intrazelluläres GSH zu depletieren, änderte sich der IC50-Wert von SatPt-NPs von 0,178 auf 0,133 μM, der im Vergleich zu Cisplatin relativ unverändert blieb . Dies deutet darauf hin, dass SatPt-NPs die Fähigkeit haben, die Medikamentenresistenz in Tumorzellen zu hemmen .

Behandlung von Ovarialkrebs

Ovarialkrebs ist eine der häufigsten gynäkologischen Neoplasien und macht ein Fünftel der Krebssterblichkeitsfälle bei Frauen aus . This compound wurde in der Forschung zur Behandlung von Ovarialkrebs eingesetzt, insbesondere in Fällen, in denen der Krebs gegen andere Behandlungsformen resistent geworden ist .

Behandlung von Prostatakrebs

This compound ist eine Platinkoordination mit Antitumoraktivität, die das erste platinbasierte Antitumormedikament ist, das oral verabreicht wird . Die Phase-III-klinische Studie zur Behandlung von Patienten mit hormonrefraktärem Prostatakrebs mit this compound ist abgeschlossen .

Einsatz in Kombinationstherapien

This compound wurde als äußerst wirksam befunden und wird auch in Ergänzung zu anderen Chemotherapeutika zur Behandlung einer Reihe von schwer zu behandelnden Krebserkrankungen eingesetzt .

Nanopartikel-vermittelte Abgabe

Forscher haben eine praktische und unkomplizierte Methode zur Formulierung des klinisch eingesetzten Antikrebsmedikaments this compound mit D-α-Tocopheryl-Polyethylenglykolsuccinat (TPGS)-basierten Polymeren entwickelt, um this compound-beladene Nanopartikel (SatPt-NPs) zu erzeugen . Diese Nanopartikel-vermittelte Abgabe von this compound birgt ein enormes Potenzial für die Krebsbehandlung .

Wirkmechanismus

Target of Action

Satraplatin, also known as JM-216, is a platinum-based antineoplastic agent . The primary target of this compound is DNA . It binds to the DNA of cancer cells, inhibiting cell division . This interaction with DNA is crucial for its antineoplastic activity.

Mode of Action

this compound interacts with its target, DNA, by forming DNA adducts and inter- and intra-strand crosslinks . This binding distorts the DNA template, causing a deceleration of cells in the S phase followed by G2 phase arrest . This process inhibits the ability of cancer cells to divide and proliferate .

Biochemical Pathways

this compound affects several biochemical pathways. It induces the expression of p53-related genes and its direct microRNA target of miR-34a independently . This leads to the potentiation of apoptosis via multiple death pathways, including the activation of caspase 8 and the expression of Fas protein . These pathways lead to programmed cell death, further inhibiting the proliferation of cancer cells.

Pharmacokinetics

It is known that this compound is the first orally administered platinum drug , which makes it more convenient for clinical use. The oral route of administration and its relative hydrophobicity compared to other platinum drugs like cisplatin or oxaliplatin may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of cell division and the induction of apoptosis . It causes an acute arrest at the G2/M phase of the cell cycle, along with up-regulation of cyclin B1 and p21 waf/cip1 . This leads to an elevated increase in cell death in vitro compared to other platinum drugs like oxaliplatin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by the environmental factors. For instance, the acidity of the biological environment can have an important impact on the reactivity of this compound, causing a significant lowering of the barrier that is necessary to overcome for the hydrolysis of the first acetate ligand to occur . This suggests that the physiological conditions in which this compound is administered can affect its mechanism of action.

Safety and Hazards

Zukünftige Richtungen

The only Phase III trial with satraplatin was conducted in pretreated metastatic castrate-resistant prostate cancer (CRPC), revealing an improvement in progression-free survival but no overall survival benefit . Future development would have to include designing trials in docetaxel-refractory metastatic CRPC, or in other malignancies where cisplatin is of benefit .

Eigenschaften

| { "Design of the Synthesis Pathway": "Satraplatin can be synthesized using a multi-step process that involves the reaction of cisplatin with a variety of reagents. The synthesis pathway involves the conversion of cisplatin to an intermediate compound, followed by the addition of various functional groups to form the final product.", "Starting Materials": [ "Cisplatin", "Sodium azide", "Sodium nitrite", "Hydrogen peroxide", "Sodium borohydride", "Sodium acetate", "Acetic anhydride", "Sodium chloride", "Ethanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Cisplatin is treated with sodium azide to form an intermediate compound.", "The intermediate is then treated with sodium nitrite and hydrogen peroxide to form a diazonium salt.", "The diazonium salt is then reduced with sodium borohydride to form a hydrazine intermediate.", "The hydrazine intermediate is then reacted with chloroacetic acid and sodium hydroxide to form a carboxylic acid derivative.", "The carboxylic acid derivative is then reacted with acetic anhydride and sodium acetate to form an acetyl derivative.", "The acetyl derivative is then treated with hydrochloric acid to form Satraplatin.", "The final product is purified using ethanol and water." ] } | |

CAS-Nummer |

129580-63-8 |

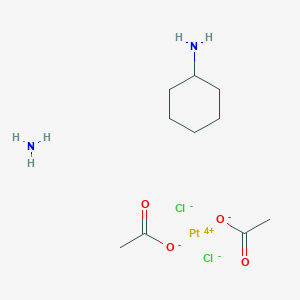

Molekularformel |

C10H22Cl2N2O4Pt |

Molekulargewicht |

500.3 g/mol |

IUPAC-Name |

azane;cyclohexanamine;platinum(4+);diacetate;dichloride |

InChI |

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |

InChI-Schlüssel |

CKNPWBAXEKSCRG-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not soluble in water. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

is-acetatoamminedichlorocyclohexylamine platinum(IV) JM 216 JM-216 JM216 satraplatin trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Satraplatin is an orally bioavailable platinum(IV) complex that acts as a prodrug. Upon entering the cell, this compound is reduced to its active platinum(II) metabolite, JM118. This metabolite, similar to cisplatin, primarily targets DNA in the cell nucleus. [, , , ] JM118 forms both intrastrand and interstrand crosslinks in DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: While the core mechanism of forming DNA adducts is shared with other platinum drugs like cisplatin, this compound demonstrates some key differences. First, its oral bioavailability distinguishes it from intravenously administered counterparts. [, ] Second, preclinical data suggests this compound exhibits activity in some cisplatin-resistant cell lines, hinting at a potential to overcome certain resistance mechanisms. [, , , ]

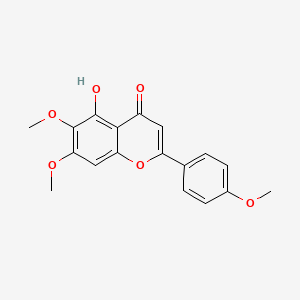

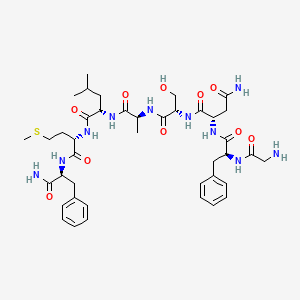

A: The molecular formula of this compound is C18H36Cl2N2O4Pt. It has a molecular weight of 582.44 g/mol. []

A: While the provided research does not detail specific spectroscopic data, various analytical techniques are employed for its characterization and quantification, including atomic absorption spectroscopy, high-performance liquid chromatography, and mass spectrometry. [, , , ] These techniques would provide data on this compound's spectral properties.

A: Yes, molecular dynamics simulations have been utilized to investigate the inclusion mechanism of this compound within cyclodextrin molecules, providing insights into how this encapsulation improves this compound's solubility. []

A: Research on platinum(IV) complexes, including this compound, emphasizes the importance of axial ligands. Modifications to these ligands can influence the compound's reduction potential, lipophilicity, and ultimately, its anticancer activity and toxicity profile. [, , ] For instance, replacing equatorial chlorido ligands with acetates in this compound analogues impacted both their water solubility and cytotoxicity. []

A: Encapsulating this compound with cyclodextrin significantly improves its water solubility. [] This formulation strategy enhances the drug's bioavailability and stability in acidic and mildly alkaline solutions. [, ]

A: this compound exhibits saturable absorption, meaning that the rate and extent of absorption do not increase proportionally with higher doses. [] This non-linear pharmacokinetic behavior was observed when administered as a bolus every 3-4 weeks and led to the adoption of a daily dosing regimen. []

A: this compound undergoes a complex metabolic process. Its metabolism involves reduction to the active platinum(II) species JM118, which is the major metabolite found in plasma. In addition to JM118, at least five other biotransformation products have been detected. [, ]

A: In a canine model, approximately 55% of this compound was excreted in feces and less than 6% in urine, indicating fecal excretion as the primary elimination route. []

A: Yes, food consumption has been shown to impact this compound pharmacokinetics. While the clinical significance remains unclear, it is recommended that this compound be administered in a fasted state to ensure consistent drug exposure. []

A: this compound displays potent in vitro growth inhibitory effects against a variety of human cancer cell lines, including those derived from prostate, breast, lung, ovarian, and colon cancers. [, , , , , , ]

A: The efficacy of this compound has been assessed in various animal models, including: * Mouse xenograft models: These models involve implanting human tumor cells into mice, allowing researchers to assess the drug's effect on tumor growth. Studies have utilized xenograft models of prostate, colon, ovarian, and sarcoma cancers. [, , , ] * Canine model: this compound was tested in dogs with naturally occurring malignant tumors. This model provided valuable insights into the drug's pharmacokinetics, toxicity profile, and potential efficacy in a large animal species. []

ANone: this compound has been evaluated in various phases of clinical trials. Key findings include:

* **Hormone-Refractory Prostate Cancer (HRPC):** A Phase III trial (SPARC) showed this compound combined with prednisone significantly prolonged progression-free survival compared to prednisone alone in patients with metastatic CRPC who had received prior chemotherapy. [, , , ] However, the trial did not demonstrate a statistically significant overall survival benefit. [, , ]* **Other Cancers:** Clinical trials investigating this compound's efficacy in other cancer types, including lung, breast, and ovarian cancers, have been conducted, with varying degrees of success. [, , , , ]A: Although this compound shows activity in some cisplatin-resistant cell lines, the specific mechanisms of resistance to this drug are not fully elucidated. [, , , ]

A: While preclinical data suggests this compound might overcome certain mechanisms of resistance to cisplatin, the extent of cross-resistance remains an area of investigation. [, , , ]

A: The most frequently observed adverse effects in clinical trials were myelosuppression (decreased blood cell production) and gastrointestinal disturbances. [, , , , , ]

A: Myelosuppression, particularly neutropenia (low white blood cell count) and thrombocytopenia (low platelet count), has been identified as the dose-limiting toxicity of this compound in both preclinical and clinical settings. [, , , ]

A: Yes, nanoparticle-based drug delivery systems have been investigated for the co-delivery of this compound and other therapeutic agents. One such system utilizes Pluronic F127-based polyaniline nanoparticles to encapsulate both this compound and an aminopyrrolic receptor, aiming to enhance tumor targeting and overcome drug resistance. []

A: Research has explored potential biomarkers to predict this compound sensitivity. While a 6-gene peripheral blood RNA signature and serum tissue inhibitor of metalloproteinase-1 (TIMP-1) levels were assessed in a small clinical trial, neither demonstrated a significant association with response to this compound. [] Further research is warranted to identify reliable predictive biomarkers.

A: Research is exploring whether tumors exhibiting "BRCAness" — a deficiency in DNA repair mechanisms similar to that seen in BRCA1/2 mutations — might show increased sensitivity to platinum-based chemotherapy, including this compound. A Phase II clinical trial is investigating this hypothesis in metastatic CRPC patients. []

ANone: Several analytical methods have been employed in this compound research, including:

* **Atomic absorption spectroscopy (AAS):** AAS is used to measure the total platinum concentration in biological samples, providing insights into this compound pharmacokinetics. [, ]* **High-performance liquid chromatography (HPLC):** HPLC, often coupled with UV detection, enables the separation and quantification of this compound and its metabolites in various matrices. [, , ] * **Mass spectrometry (MS):** MS, often coupled with HPLC (LC-MS), offers high sensitivity and selectivity for analyzing this compound and its metabolites in biological samples, aiding in pharmacokinetic and metabolic studies. [, ]* **Inductively coupled plasma mass spectrometry (ICP-MS):** ICP-MS provides highly sensitive and specific quantification of platinum in various biological matrices, facilitating detailed pharmacokinetic analyses and investigations into tissue distribution. [, ]* **Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS):** LA-ICP-MS allows for spatially resolved analysis of platinum distribution within tissues, providing valuable information on drug accumulation and potential toxicity in different organs. []A: The dissolution rate of this compound capsules is significantly influenced by particle size. Capsules containing smaller particles demonstrated faster and more efficient dissolution compared to those with larger particles. []

A: Research suggests that organic cation transporters (OCTs) may play a more prominent role in the cellular uptake and cytotoxicity of this compound's active metabolite, JM118, compared to cisplatin. []

A: Studies on small cell lung cancer (SCLC) cell lines suggest that the drug transporter OATP5A1 might contribute to this compound resistance. Elevated expression of OATP5A1 was observed primarily in drug-resistant SCLC cells. [] Further research is needed to validate its clinical relevance as a resistance marker.

ANone: Several other platinum-based chemotherapeutic agents are available, each with its own pharmacological properties and clinical indications:

* **Cisplatin:** The first-generation platinum drug and remains a cornerstone of many chemotherapy regimens. [, ]* **Carboplatin:** Often preferred over cisplatin due to its milder side effect profile, although its efficacy is comparable. [, ]* **Oxaliplatin:** Frequently used for advanced gastrointestinal malignancies, expanding the application of platinum-based therapy. [, ]* **Lobaplatin:** Another third-generation platinum compound that has shown promising preclinical activity, particularly in breast and ovarian cancer models. []* **Picoplatin:** A sterically hindered platinum(II) complex with preclinical and clinical activity in a variety of tumor types. []A: this compound first entered clinical trials in 1992, marking a significant milestone as the first orally bioavailable platinum-based anticancer drug to be investigated in humans. []

A: While this compound showed promise in earlier clinical trials, it did not meet the primary endpoint of overall survival in the phase III SPARC trial for hormone-refractory prostate cancer. [, , ] While this outcome led to the discontinuation of large-scale Phase III trials, research continues to explore its potential in specific patient populations and in combination therapies. [, , ]

ANone: this compound research exemplifies a multidisciplinary endeavor, drawing upon expertise from:

* **Medicinal Chemistry:** Synthesis, characterization, and optimization of this compound and its analogues. []* **Pharmacology:** Investigating this compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and drug-target interactions. [, , , , , ] * **Oncology:** Evaluating this compound's efficacy and safety in preclinical models and clinical trials for various cancer types. [, , , , , , , , , , , , , , ]* **Analytical Chemistry:** Developing and applying analytical techniques to characterize, quantify, and monitor this compound and its metabolites in various matrices. [, , , , , , , ] * **Computational Chemistry:** Utilizing simulations and modeling to understand this compound's interactions with biological targets and explore its structure-activity relationships. [, ]Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

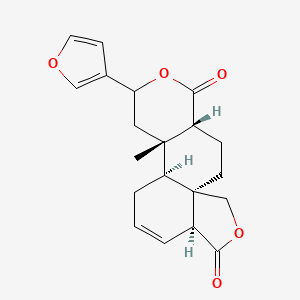

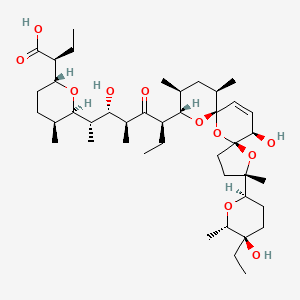

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)

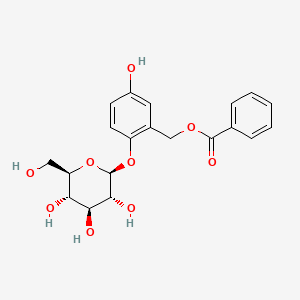

![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)